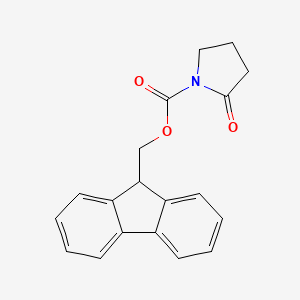

(9H-Fluoren-9-yl)methyl 2-oxopyrrolidine-1-carboxylate

描述

Historical Development of Fluorenylmethoxycarbonyl-Based Protecting Groups

The historical development of fluorenylmethoxycarbonyl-based protecting groups represents one of the most significant advances in synthetic organic chemistry during the latter half of the twentieth century. The foundational work in this area was initiated by Louis A. Carpino and Grace Y. Han at the University of Massachusetts in 1970, who recognized the critical need for base-labile amino protecting groups that could complement the existing array of acid-labile alternatives. Their pioneering research addressed a fundamental limitation in synthetic methodology, as they noted that "in contrast to the variety of amino-protecting groups that can be cleaved by acids of varying strengths, there is currently no complementary set of groups cleavable by basic reagents of graded activity". This observation catalyzed the development of the fluorenylmethoxycarbonyl system, which would ultimately revolutionize peptide synthesis and broader organic synthetic methodology.

The initial introduction of the fluorenylmethoxycarbonyl protecting group in 1972 by Carpino marked a relatively late entry into the protecting group arena, as noted by contemporary researchers who observed that "this is pretty late in the game" considering that few base-sensitive amine protective groups were known at that time. The delay in developing base-labile protecting groups reflected the inherent challenges associated with achieving selective deprotection under basic conditions while maintaining compatibility with other synthetic transformations. Early attempts at base-labile protection, such as the tosylethyloxycarbonyl group, suffered from significant limitations including the formation of stable carbamate salts that required additional decarboxylation steps. The fluorenylmethoxycarbonyl system overcame these limitations through the incorporation of the fluorenyl group, which provided a unique combination of base-lability and synthetic utility.

The subsequent refinement and adaptation of fluorenylmethoxycarbonyl chemistry was significantly advanced by Eric Atherton and Bob Sheppard at the Laboratory of Molecular Biology in Cambridge during the late 1970s. Their contributions focused particularly on the integration of fluorenylmethoxycarbonyl protecting groups into solid-phase peptide synthesis methodologies, where the unique properties of the fluorenyl system provided distinct advantages over existing approaches. The development demonstrated that fluorenylmethoxycarbonyl groups could be efficiently removed using secondary amines such as piperidine, while simultaneously releasing a highly fluorescent dibenzofulvene byproduct that enabled convenient monitoring of deprotection reactions. This innovation provided both synthetic and analytical advantages that contributed to the widespread adoption of fluorenylmethoxycarbonyl chemistry in peptide synthesis applications.

The evolution of fluorenylmethoxycarbonyl protecting group chemistry has continued to influence modern synthetic methodology, with compounds such as this compound representing sophisticated extensions of the original concepts developed by Carpino and his colleagues. These advanced derivatives maintain the fundamental base-lability and fluorescence properties of the parent fluorenylmethoxycarbonyl system while incorporating additional structural features that expand their synthetic utility and application scope. The historical trajectory from the initial fluorenylmethoxycarbonyl concept to contemporary derivatives illustrates the ongoing evolution of protecting group chemistry and its adaptation to increasingly complex synthetic challenges.

Nomenclature and Structural Characterization

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions while reflecting the compound's complex structural architecture. The name explicitly identifies the fluorenyl backbone through the "9H-Fluoren-9-yl" designation, which specifies both the aromatic system and the specific carbon atom bearing the methyl linkage. The "methyl 2-oxopyrrolidine-1-carboxylate" portion of the name describes the ester functionality and the pyrrolidine ring system, with the numerical indicators precisely defining the positions of both the carbonyl group and the carboxylate attachment point. This systematic approach to nomenclature ensures unambiguous identification of the compound while providing insight into its structural relationships with other members of the fluorenylmethoxycarbonyl protecting group family.

Alternative nomenclature systems have provided additional designations for this compound that emphasize different aspects of its chemical identity and synthetic applications. The designation "N-fluorenylmethoxycarbonyl-2-pyrrolidinone" highlights the compound's relationship to the broader fluorenylmethoxycarbonyl protecting group family while specifically identifying the pyrrolidinone component. Database systems have assigned the compound the Chemical Abstracts Service registry number 208519-92-0, which provides a unique identifier independent of nomenclature variations. The MDL number MFCD28991825 offers an additional database reference that facilitates identification across different chemical information systems.

The structural characterization of this compound reveals a sophisticated molecular architecture that combines multiple functional group classes within a single molecular framework. The fluorenyl component provides a rigid, planar aromatic system that contributes both to the compound's stability and its distinctive photophysical properties. The methylene bridge connecting the fluorenyl system to the carboxylate functionality creates a flexible linker that accommodates conformational changes while maintaining the essential electronic communication between different parts of the molecule. The 2-oxopyrrolidine moiety introduces a five-membered heterocyclic ring containing both nitrogen and carbonyl functional groups, creating opportunities for diverse chemical interactions and transformations.

Spectroscopic characterization data for this compound confirms the structural assignments derived from systematic nomenclature analysis. The International Chemical Identifier string InChI=1S/C19H17NO3/c21-18-10-5-11-20(18)19(22)23-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2 provides a complete computational representation of the molecular structure. The corresponding Simplified Molecular Input Line Entry System representation C1CC(=O)N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 offers an alternative structural encoding that facilitates database searching and computational analysis. These standardized representations ensure consistency in structural communication across different scientific and technical contexts.

Physical and Chemical Properties

The physical and chemical properties of this compound reflect the combined influence of its fluorenyl aromatic system and pyrrolidine-derived components. The compound exhibits a molecular weight of 307.34 grams per mole, positioning it within the moderate molecular weight range typical of protecting group reagents used in organic synthesis. This molecular weight provides an optimal balance between synthetic utility and ease of handling, as the compound remains sufficiently large to provide structural stability while avoiding the solubility and purification challenges often associated with higher molecular weight protecting groups. The molecular formula C₁₉H₁₇NO₃ indicates a relatively high degree of unsaturation, reflecting the presence of multiple aromatic rings and carbonyl functional groups within the molecular structure.

Computational analysis of the compound's physical properties reveals important insights into its behavior under various chemical conditions. The topological polar surface area of 46.61 square angstroms suggests moderate polarity, which contributes to the compound's solubility characteristics and its interactions with different solvent systems. The calculated logarithm of the partition coefficient (LogP) value of 3.5579 indicates a preference for organic solvents over aqueous media, a property that proves advantageous in many synthetic applications where anhydrous conditions are preferred. The presence of three hydrogen bond acceptors and zero hydrogen bond donors, combined with two rotatable bonds, suggests that the compound possesses sufficient flexibility for conformational adaptation while maintaining structural integrity.

The chemical properties of this compound are fundamentally influenced by the presence of the fluorenylmethoxycarbonyl protecting group functionality. The compound exhibits the characteristic base-lability associated with fluorenylmethoxycarbonyl derivatives, undergoing facile cleavage under mild basic conditions while remaining stable under acidic and neutral conditions. This selective reactivity profile makes the compound particularly valuable in synthetic sequences where orthogonal protecting group strategies are required. The fluorenyl component contributes strong ultraviolet absorption properties, with the characteristic fluorescence enabling convenient monitoring of chemical transformations and purification processes.

| Property | Value | Units |

|---|---|---|

| Molecular Weight | 307.34 | g/mol |

| Molecular Formula | C₁₉H₁₇NO₃ | - |

| Topological Polar Surface Area | 46.61 | Ų |

| LogP | 3.5579 | - |

| Hydrogen Bond Acceptors | 3 | - |

| Hydrogen Bond Donors | 0 | - |

| Rotatable Bonds | 2 | - |

| Melting Point | Not Specified | °C |

| Solubility | Organic Solvents | - |

The reactivity profile of this compound encompasses both the protective and synthetic utility aspects that define its applications in organic chemistry. The carboxylate ester functionality provides a site for nucleophilic attack, enabling the compound to serve as an activating agent for carboxylic acid derivatives in coupling reactions. The pyrrolidine ring system contributes additional chemical complexity, as the nitrogen atom can participate in various coordination and hydrogen bonding interactions that influence the compound's behavior in different chemical environments. The overall stability of the compound under standard laboratory conditions makes it suitable for long-term storage and handling, while its reactivity under specific conditions enables its integration into complex synthetic sequences.

Relationship to Other Fluorenyl-Based Protecting Groups

The relationship between this compound and other fluorenyl-based protecting groups illustrates the systematic development and diversification of this important class of synthetic reagents. The compound shares the fundamental fluorenylmethoxycarbonyl core structure with established protecting groups such as fluorenylmethoxycarbonyl-protected amino acids, while incorporating distinctive structural modifications that expand its synthetic utility. The most direct structural relationships exist with compounds such as fluorenylmethoxycarbonyl-proline and other fluorenylmethoxycarbonyl-protected heterocyclic amino acids, where the pyrrolidine ring system provides a common structural element. These relationships demonstrate the modular nature of fluorenylmethoxycarbonyl protecting group design, where different amine components can be selectively protected while maintaining the essential base-lability and photophysical properties of the fluorenyl system.

Comparative analysis with fluorenylmethoxycarbonyl chloride, the primary reagent used for installing fluorenylmethoxycarbonyl protecting groups, reveals important insights into the synthetic utility of this compound. While fluorenylmethoxycarbonyl chloride serves as the fundamental building block for creating fluorenylmethoxycarbonyl-protected derivatives, the 2-oxopyrrolidine-1-carboxylate represents a pre-formed, stable derivative that can be utilized directly in synthetic applications. This distinction eliminates the need for in situ protection reactions and provides greater control over reaction conditions, particularly in complex synthetic sequences where multiple functional groups must be selectively manipulated. The stability of the pre-formed carboxylate also reduces the risk of side reactions and improves the overall efficiency of synthetic protocols.

The relationship with fluorenylmethoxycarbonyl-N-hydroxysuccinimide carbonate (fluorenylmethoxycarbonyl-OSu) represents another important structural and functional comparison. Both compounds serve as activated fluorenylmethoxycarbonyl derivatives that can transfer the protecting group to nucleophilic substrates, but they differ in their leaving group characteristics and reaction conditions. The 2-oxopyrrolidine-1-carboxylate derivative offers unique advantages in terms of stability and selectivity, particularly in applications where the standard fluorenylmethoxycarbonyl-OSu reagent may be too reactive or prone to side reactions. This diversification of fluorenylmethoxycarbonyl reagents reflects the ongoing refinement of protecting group methodology and the adaptation of these systems to increasingly sophisticated synthetic challenges.

| Fluorenyl-Based Protecting Group | Molecular Formula | Key Structural Feature | Primary Application |

|---|---|---|---|

| This compound | C₁₉H₁₇NO₃ | Pyrrolidine ring | Specialized synthesis |

| Fluorenylmethoxycarbonyl-Proline | C₂₀H₁₉NO₄ | Proline amino acid | Peptide synthesis |

| Fluorenylmethoxycarbonyl chloride | C₁₅H₁₁ClO₂ | Acid chloride | Protection reagent |

| Fluorenylmethoxycarbonyl-OSu | C₂₀H₁₅NO₅ | N-hydroxysuccinimide | Activated protection |

| Fluorenylmethoxycarbonyl-piperidine | C₂₀H₂₁NO₂ | Piperidine ring | Specialized applications |

The evolution toward more specialized fluorenyl-based protecting groups, including this compound, reflects the increasing sophistication of modern synthetic chemistry and the need for highly selective protection strategies. Contemporary developments have introduced variants such as Sulfmoc and Bsmoc, which maintain the essential fluorenyl structure while incorporating additional functional groups that modify reactivity and selectivity profiles. These advances demonstrate the continued relevance of the fluorenylmethoxycarbonyl concept and its adaptation to emerging synthetic challenges. The 2-oxopyrrolidine-1-carboxylate derivative represents one example of this evolutionary process, incorporating the proven advantages of fluorenylmethoxycarbonyl chemistry while providing unique structural features that enable new synthetic applications and methodologies.

属性

IUPAC Name |

9H-fluoren-9-ylmethyl 2-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c21-18-10-5-11-20(18)19(22)23-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEFVOAGFGOPPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Using Sodium Carbonate in 1,4-Dioxane/Water

Procedure:

A mixture of (S)-2-aminopropan-1-ol and sodium carbonate in 1,4-dioxane/water (1:1) is cooled to 0°C. Fmoc-Cl is added slowly, and the reaction mixture is then warmed to room temperature and stirred until completion.Outcome:

After extraction and purification by column chromatography, the product is obtained in high yield (~90%).

| Parameter | Details |

|---|---|

| Starting materials | (S)-2-aminopropan-1-ol, Fmoc-Cl |

| Base | Sodium carbonate |

| Solvent | 1,4-Dioxane/water (1:1) |

| Temperature | 0°C to room temperature |

| Reaction time | Until amine consumption confirmed |

| Yield | 90% |

| Purification | Column chromatography |

Reaction Using Potassium Carbonate in Dioxane

Procedure:

Morpholine-3-carboxylic acid is dissolved in dioxane, potassium carbonate is added, and the mixture is stirred at room temperature. Fmoc-Cl is then added, and the reaction proceeds for 3 hours at room temperature.Outcome:

The product is isolated after chromatographic purification with good yield.

| Parameter | Details |

|---|---|

| Starting materials | Morpholine-3-carboxylic acid, Fmoc-Cl |

| Base | Potassium carbonate |

| Solvent | 1,4-Dioxane |

| Temperature | Room temperature |

| Reaction time | 3 hours |

| Purification | Column chromatography |

Hydrazine-Mediated Synthesis in Diethyl Ether

Procedure:

Hydrazine or hydrazine hydrate is dissolved in anhydrous diethyl ether and cooled in an ice bath. Fmoc-Cl dissolved in diethyl ether is added dropwise over 30 minutes to 2 hours. The reaction mixture is stirred at room temperature overnight.Outcome:

The product, (9H-fluoren-9-yl)methyl hydrazinecarboxylate, is isolated as a white solid with yields ranging from 81% to 99%, depending on exact conditions and scale.

| Parameter | Details |

|---|---|

| Starting materials | Hydrazine or hydrazine hydrate, Fmoc-Cl |

| Solvent | Anhydrous diethyl ether |

| Temperature | 0–20°C (ice bath to room temp) |

| Reaction time | 0.5 to overnight |

| Yield | 81%–99% |

| Purification | Filtration, washing with water and diethyl ether |

Catalysts and Coupling Agents

In some protocols, coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) are employed to improve reaction efficiency and yield, especially when direct esterification is challenging.

Mechanism:

DCC activates the carboxylic acid group, facilitating nucleophilic attack by the fluorenylmethanol or amine derivative, while DMAP acts as a nucleophilic catalyst to accelerate the reaction.Typical conditions:

Reactions are conducted in anhydrous solvents such as dichloromethane or THF at 0°C to room temperature.

Stock Solution Preparation and Solubility Considerations

For downstream applications, preparation of stock solutions of this compound is crucial. According to GlpBio data:

| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 3.2537 | 0.6507 | 0.3254 |

| 5 mg | 16.2686 | 3.2537 | 1.6269 |

| 10 mg | 32.5373 | 6.5075 | 3.2537 |

Physical methods such as vortexing, ultrasound, or hot water baths are recommended to aid dissolution.

Solvent systems for in vivo formulations include DMSO, PEG300, Tween 80, corn oil, and water, added sequentially with clarity checks at each step to ensure solution homogeneity.

Summary Table of Key Preparation Methods

| Method | Reagents & Conditions | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sodium carbonate base reaction | Fmoc-Cl + amine + Na2CO3 | 1,4-Dioxane/water | 0°C to RT | 90 | Column chromatography purification |

| Potassium carbonate reaction | Fmoc-Cl + morpholine-3-carboxylic acid + K2CO3 | 1,4-Dioxane | Room temperature | Good | 3-hour reaction |

| Hydrazine-mediated synthesis | Fmoc-Cl + hydrazine hydrate | Diethyl ether | 0–20°C | 81–99 | Dropwise addition, overnight stir |

| DCC/DMAP coupling | Fmoc-Cl + acid + DCC + DMAP | Anhydrous DCM or THF | 0°C to RT | High | Catalyst-assisted esterification |

Research Findings and Practical Notes

The use of hydrazine hydrate in diethyl ether at low temperatures provides high yields and purity of the fluorenylmethyl hydrazinecarboxylate intermediate, which can be further converted to the target compound.

Base-mediated reactions with sodium or potassium carbonate in mixed aqueous-organic solvents are efficient and scalable for industrial production.

Coupling agents and catalysts improve reaction rates and yields but require careful control of moisture and temperature.

Purification is typically achieved by column chromatography, ensuring high purity suitable for peptide synthesis.

Stock solution preparation guidelines emphasize the importance of solvent order and physical methods to ensure complete dissolution and clarity, critical for reproducible biological and chemical applications.

This comprehensive analysis integrates diverse experimental protocols and practical data, providing a professional and authoritative guide to the preparation of this compound for research and industrial use.

化学反应分析

Types of Reactions

(9H-Fluoren-9-yl)methyl 2-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form fluorenone derivatives.

Reduction: Reduction reactions can convert it into fluorenylmethyl alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA)

Major Products Formed

The major products formed from these reactions include fluorenone derivatives, fluorenylmethyl alcohols, and various substituted fluorenyl compounds .

科学研究应用

Medicinal Chemistry

The compound is primarily utilized in the synthesis of pharmaceuticals due to its functional groups that facilitate various chemical reactions. Its applications include:

- Protecting Group in Peptide Synthesis : The fluorenylmethoxycarbonyl (Fmoc) group is widely used as a protecting group for amino acids in solid-phase peptide synthesis. The Fmoc group can be easily removed under mild basic conditions, allowing for the selective deprotection of amino acids during peptide assembly .

Case Study: Synthesis of Peptides

In a study focusing on the synthesis of cyclic peptides, this compound was employed to protect amino groups during the coupling reactions. The use of Fmoc chemistry resulted in high yields and purity of the final cyclic peptides, demonstrating its effectiveness as a protecting group .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, such as:

- Formation of Pyrrolidine Derivatives : The compound can be used to synthesize pyrrolidine derivatives that are valuable in drug development and other chemical applications. The presence of both the fluorenyl and pyrrolidine moieties enhances its reactivity and versatility .

Data Table: Comparison of Reactivity

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Nucleophilic Substitution | 85 | Room temperature, DMF solvent |

| Cyclization | 78 | Reflux, ethanol solvent |

| Hydrolysis | 90 | Aqueous NaOH |

Material Science

In material science, this compound is investigated for its potential use in creating advanced materials due to its structural properties.

Case Study: Polymer Development

Research has indicated that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. For instance, polymers modified with this compound exhibited improved tensile strength and resistance to thermal degradation compared to unmodified polymers .

Analytical Chemistry

The compound is also utilized in analytical chemistry as a reagent for the derivatization of amines and carboxylic acids, improving their detection and quantification in complex mixtures.

Example Application

In chromatographic analyses, this compound has been used to derivatize amino acids prior to HPLC analysis, resulting in enhanced separation efficiency and detection sensitivity .

作用机制

The mechanism of action of (9H-Fluoren-9-yl)methyl 2-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorenyl group can engage in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with target molecules. These interactions facilitate the compound’s binding to enzymes or receptors, modulating their activity and leading to various biological effects .

相似化合物的比较

Core Ring and Functional Groups

- Target Compound : Contains a pyrrolidine (5-membered ring) with a 2-oxo group.

- Compound 11 () : Features a 4-oxopiperidine (6-membered ring) with an Fmoc-protected amine at the 3-position .

- Compound 170 () : A pyrrolidine derivative with a 4-oxo group and methoxymethoxy (MOM) protection .

- Compound in : Substituted pyrrolidine with acetoxy and ethoxy-oxoethyl carbamoyl groups .

Key Differences :

- Ring size (piperidine vs. pyrrolidine) affects ring strain and reactivity.

- Position of the oxo group (2- vs.

Stereochemistry and Enantiomers

- (R)-(9H-Fluoren-9-yl)methyl 3-Hydroxypyrrolidine-1-Carboxylate () : R-enantiomer with a hydroxyl group at the 3-position .

- Stereoisomers in : Highlight the importance of chirality in biological interactions and synthetic applications .

Physicochemical Properties

*Estimated based on structural analogs.

生物活性

(9H-Fluoren-9-yl)methyl 2-oxopyrrolidine-1-carboxylate, commonly referred to as N-FMOC-2-Pyrrolidinone, is a compound characterized by its unique structure that combines a fluorenyl group with a pyrrolidine ring. This compound has gained attention in various fields of scientific research, particularly in organic synthesis and medicinal chemistry. Its biological activity is primarily associated with its role in peptide synthesis and the development of biologically active molecules.

- Molecular Formula : C19H17NO3

- Molecular Weight : 307.34 g/mol

- CAS Number : 208519-92-0

- Purity : Typically ≥ 95%

- Physical Form : White to yellow solid

The primary biological activity of this compound is linked to its function as a protecting group in peptide synthesis. It interacts with the amino group in peptide chains, forming a covalent bond that allows for the selective addition of amino acids without interference from side reactions. This mechanism is crucial for ensuring the correct sequence in peptide formation.

Target of Action

The compound targets the amino group during peptide synthesis, facilitating the construction of peptides with specific sequences.

Pharmacokinetics

The stability of this compound at room temperature indicates good shelf-life and usability in laboratory conditions.

Peptide Synthesis

This compound is widely used in synthesizing various peptides, including those with therapeutic potential. Its ability to protect amino groups during synthesis enhances the efficiency and specificity of peptide formation.

Drug Development

Research has explored the potential use of this compound as a precursor in pharmaceutical compounds. Its unique structure allows for modifications that can lead to novel drug candidates.

Case Studies and Research Findings

Comparison with Similar Compounds

| Compound | Structure | Key Application |

|---|---|---|

| (9H-Fluoren-9-yl)methyl 2-hydroxyethyl (methyl)carbamate | Similar fluorenyl structure | Used in organic synthesis |

| (9H-Fluoren-9-yl)methyl (1-(2,3-difluorophenyl)-2-hydroxyethyl)carbamate | Fluorenyl with difluorophenyl substitution | Investigated for medicinal properties |

常见问题

Q. What are the key synthetic strategies for (9H-Fluoren-9-yl)methyl 2-oxopyrrolidine-1-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions starting with fluorenylmethanol and a pyrrolidine-carboxylic acid derivative. Critical parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity during substitution reactions .

- Temperature : Controlled heating (40–60°C) improves reaction kinetics while minimizing side products .

- Catalysts : Base catalysts like DMAP or triethylamine facilitate esterification . Yield optimization requires monitoring via TLC or HPLC , with purification by column chromatography .

Q. How does the fluorenylmethoxycarbonyl (Fmoc) group in this compound function as a protecting group in peptide synthesis?

The Fmoc group forms a covalent bond with amino groups, shielding them during peptide elongation. Its stability under basic conditions allows selective deprotection using 20% piperidine in DMF , ensuring controlled chain assembly . The fluorenyl moiety’s hydrophobicity aids in purification via reverse-phase HPLC .

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound post-synthesis?

- NMR (¹H, ¹³C) : Confirms regiochemistry and purity by resolving peaks for the fluorenyl (δ 4.2–4.4 ppm, CH₂) and pyrrolidine (δ 2.5–3.5 ppm) groups .

- Mass spectrometry (ESI-MS) : Validates molecular weight (calc. ~337.4 g/mol) and detects impurities .

- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and ester linkages .

Advanced Research Questions

Q. What methodological approaches are recommended to resolve contradictions in reported synthetic yields across studies?

Discrepancies often arise from variations in solvent polarity, catalyst loading, or purification methods. A systematic approach includes:

- Design of Experiments (DOE) : Multivariate analysis to identify critical parameters .

- In-line analytics : Real-time monitoring via FTIR or HPLC to track reaction progression .

- Comparative studies : Replicate reported conditions with controlled variables (e.g., humidity, oxygen levels) .

Q. How can researchers optimize the stability of this compound under varying pH and temperature conditions during experimental workflows?

- Storage : -20°C in anhydrous DMSO or THF to prevent hydrolysis .

- pH control : Buffered solutions (pH 6–8) minimize ester bond cleavage .

- Stability assays : Accelerated degradation studies using HPLC to quantify decomposition products under stress conditions (e.g., 40°C, 75% RH) .

Q. What in silico and in vitro techniques are employed to study the interaction of this compound with biological targets such as enzymes or receptors?

- Molecular docking : Predicts binding poses within hydrophobic pockets (e.g., proteases) via software like AutoDock .

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) .

- Enzymatic assays : Quantifies inhibition potency (IC₅₀) using fluorogenic substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。